(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile
Description
(2E)-2-(1,3-Benzothiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile is a substituted acrylonitrile derivative featuring a benzothiazole core and a 2-fluorophenyl group. Its synthesis typically follows a microwave-assisted Knoevenagel condensation between 2-cyanomethyl-1,3-benzothiazole and aromatic aldehydes, achieving high yields (up to 92%) in short reaction times (4–8 minutes) .
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2S/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMQSTTXRQTZBK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is then converted to the desired product via a Knoevenagel condensation reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile has shown promise in inhibiting tumor cell proliferation. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death .
Antimicrobial Activity
The benzothiazole derivatives have been studied for their antimicrobial effects. Preliminary investigations suggest that this compound exhibits activity against various bacterial strains. This property could be harnessed for developing new antimicrobial agents to combat resistant strains of bacteria .
Material Science Applications
In materials science, the unique structural features of this compound make it suitable for use in organic electronics and photonic devices. Its ability to form stable thin films can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties are influenced by its molecular structure, allowing for tunable optoelectronic characteristics .
Case Study 1: Anticancer Activity Assessment
A study conducted on various benzothiazole derivatives, including (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile, demonstrated significant cytotoxic effects against breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment and identified a dose-dependent response indicative of potential therapeutic applications .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited notable inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and nitrile groups can influence its binding affinity and specificity towards these targets. The compound may also participate in signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Efficiency : Microwave irradiation reduces reaction times (<10 minutes) compared to conventional methods (hours) .
Antimicrobial and Anticancer Activity
Derivatives with thiophene (5a) or naphthyl groups (5c) exhibit moderate to strong antimicrobial activity against S. aureus (MIC: 8–32 µg/mL) and C. albicans (MIC: 16–64 µg/mL) . The target compound’s 2-fluorophenyl group may enhance lipophilicity, improving membrane permeability for antimicrobial or anticancer applications, though direct data are lacking .
RGS Protein Inhibition
CCG-63802 and CCG-63808 inhibit RGS4 via covalent modification of cysteine residues, facilitated by their α,β-unsaturated nitrile group . However, this reactive moiety raises concerns about off-target effects, limiting their utility as chemical probes. The target compound lacks the pyrido-pyrimidinone substituent critical for RGS4 binding, suggesting divergent biological targets .
Physicochemical and Material Properties
- Crystallography: Analogs like (2E)-2-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile exhibit planar conformations stabilized by π-π stacking and hydrogen bonding, which influence solubility and crystal packing .
Biological Activity
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group may enhance its biological activity by influencing lipophilicity and binding affinity to biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Benzothiazole Ring: This heterocyclic structure is associated with various biological activities, including antimicrobial and anticancer properties.
- Fluorophenyl Group: The presence of fluorine can enhance the compound's metabolic stability and bioavailability.
Biological Activities
Research has shown that benzothiazole derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity: Studies indicate that compounds with benzothiazole structures possess significant antimicrobial properties. For instance, derivatives have been reported to inhibit the growth of various bacterial strains and fungi .
- Antitumor Activity: Several benzothiazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Enzyme Inhibition: Compounds like this compound are being investigated as potential inhibitors for various enzymes involved in disease pathways, such as kinases and proteases .
- Neuroprotective Effects: Some studies suggest that benzothiazole derivatives may provide neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress .
The biological activity of this compound is hypothesized to involve:
- Binding to Specific Receptors: The compound may interact with specific receptors or enzymes, altering their activity.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to cell death.
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives:
- Study on Antimicrobial Properties: A study demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a similar potential for this compound .
- Antitumor Activity Assessment: In vitro tests revealed that a series of benzothiazole derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating promising antitumor potential .
Data Summary Table
Q & A
Q. What are the established synthetic routes for (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile?
The synthesis typically involves multi-step reactions starting from benzothiazole derivatives and fluorophenyl-containing aldehydes. A common approach includes:
- Condensation reactions : Reacting 2-cyanomethylbenzothiazole with 2-fluorobenzaldehyde under basic conditions (e.g., NaOH or K₂CO₃) in solvents like DMF or acetic acid to form the α,β-unsaturated nitrile core .
- Purification : Techniques such as column chromatography or recrystallization ensure high purity (>95%) .
- Key reagents : Temperature control (60–80°C) and anhydrous conditions are critical to minimize side reactions .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to assign aromatic protons, nitrile groups, and E/Z configuration .
- X-ray crystallography : Resolves the planar π-system conformation and confirms stereochemistry .
- HPLC : Assesses purity (>95%) and monitors reaction progress .
Q. What preliminary assays evaluate the compound's bioactivity?
Initial screenings include:
- Enzyme inhibition assays : Targeting kinases or proteases, leveraging benzothiazole's affinity for ATP-binding pockets .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene minimizes byproducts .
- Catalyst selection : Palladium or copper catalysts accelerate coupling steps (e.g., Suzuki-Miyaura for fluorophenyl integration) .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and improves yield by 15–20% .
Q. What computational strategies predict the compound's binding modes and pharmacokinetics?
Advanced methods include:
- Molecular docking : Using AutoDock Vina to simulate interactions with targets like EGFR or COX-2, guided by benzothiazole's planar structure .
- QSAR modeling : Correlating substituent effects (e.g., 2-fluoro vs. 3-hydroxy groups) with bioactivity using Hammett constants .
- ADMET prediction : SwissADME evaluates logP (lipophilicity ~3.5) and BBB permeability, indicating CNS activity potential .
Q. How does the 2-fluorophenyl substituent influence electronic properties compared to analogs?
The fluorine atom:
- Electron-withdrawing effect : Enhances nitrile polarization, increasing electrophilicity for nucleophilic attacks (e.g., thiol additions) .
- Steric impact : Minimal steric hindrance compared to bulkier groups (e.g., 3-methoxy), favoring planar conformations critical for π-π stacking in protein binding .
- Spectroscopic signatures : ¹⁹F NMR (δ ~ -110 ppm) and IR (C≡N stretch ~2220 cm⁻¹) differentiate it from non-fluorinated analogs .
Q. What advanced techniques resolve structural contradictions in crystallographic data?
Discrepancies in bond angles or packing are addressed via:
- High-resolution XRD : Resolves disorder in the benzothiazole-fluorophenyl dihedral angle (e.g., 5–10° deviations) .
- DFT calculations : Compares experimental vs. theoretical geometries (RMSD <0.05 Å) to validate conformational stability .
- Dynamic NMR : Detects restricted rotation in solution phase, explaining crystallographic vs. solution-state differences .
Methodological Tables
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | DMF | +20% | |
| Temperature | 70°C | +15% | |
| Catalyst | Pd/C (5 mol%) | +25% |
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Signal | Structural Insight | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz) | δ 8.2 (d, J=8 Hz, H-benzothiazole) | Aromatic proton coupling | |
| XRD | C≡N bond length: 1.15 Å | Planar π-system | |
| IR | 2220 cm⁻¹ (C≡N stretch) | Nitrile group confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
